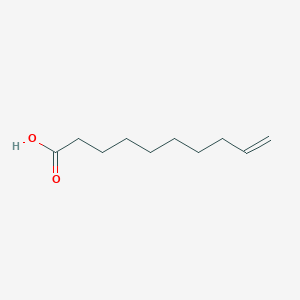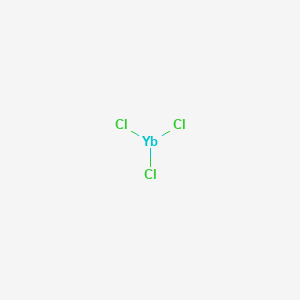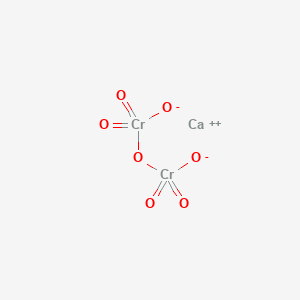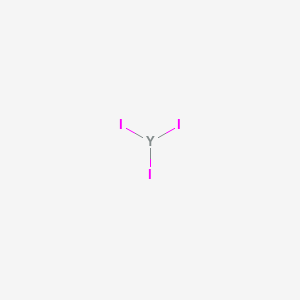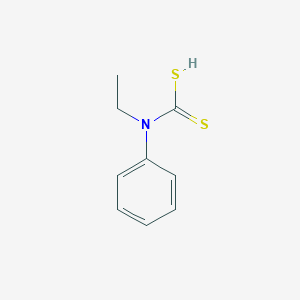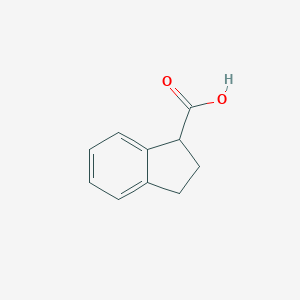
Ytterbium antimonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium antimonide is a compound consisting of ytterbium and antimony. It is known for its unique electronic and structural properties, which make it a subject of interest in various scientific fields. Ytterbium, a rare-earth element, is known for its malleability and ductility, while antimony is a metalloid with significant applications in semiconductors and alloys.
准备方法
Synthetic Routes and Reaction Conditions: Ytterbium antimonide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of ytterbium and antimony at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{Yb} + \text{Sb} \rightarrow \text{YbSb} ]
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces where ytterbium and antimony are combined in stoichiometric ratios. The reaction is conducted under controlled conditions to ensure the purity and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to air. The oxidation process can lead to the formation of ytterbium oxide and antimony oxide.
Reduction: The compound can also be reduced under specific conditions, often involving hydrogen or other reducing agents.
Substitution: this compound can participate in substitution reactions where antimony atoms are replaced by other elements or compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various halides or other reactive compounds.
Major Products Formed:
Oxidation: Ytterbium oxide and antimony oxide.
Reduction: Pure ytterbium and antimony.
Substitution: Compounds with substituted elements or groups.
科学研究应用
Ytterbium antimonide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Ytterbium compounds, including this compound, are being explored for their potential use in bioimaging and as contrast agents in medical imaging.
Medicine: Research is ongoing into the use of this compound in drug delivery systems and cancer treatment.
Industry: The compound is used in the production of semiconductors and other electronic devices due to its excellent conductive properties.
作用机制
The mechanism by which ytterbium antimonide exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets, including enzymes and receptors, through its ability to donate or accept electrons. This interaction can lead to changes in the activity of these targets, influencing various biological and chemical processes.
相似化合物的比较
Ytterbium Oxide: Another ytterbium compound with applications in catalysis and electronics.
Antimony Trioxide: A compound of antimony used in flame retardants and as a catalyst.
Ytterbium Chloride: Used as a Lewis acid in organic synthesis.
Uniqueness of Ytterbium Antimonide: this compound stands out due to its unique combination of properties from both ytterbium and antimony. Its electronic structure allows for specific interactions that are not observed in other compounds, making it particularly valuable in advanced scientific research and industrial applications.
属性
CAS 编号 |
12039-34-8 |
|---|---|
分子式 |
SbYb+3 |
分子量 |
294.81 g/mol |
IUPAC 名称 |
antimony;ytterbium(3+) |
InChI |
InChI=1S/Sb.Yb/q;+3 |
InChI 键 |
HAMNNAOPOGAKEM-UHFFFAOYSA-N |
SMILES |
[Sb].[Yb] |
规范 SMILES |
[Sb].[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


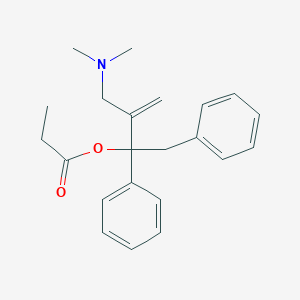
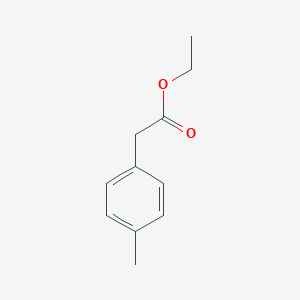
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

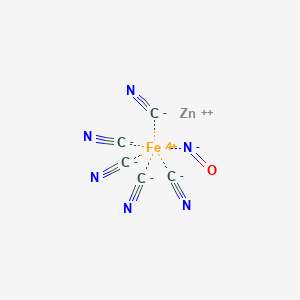
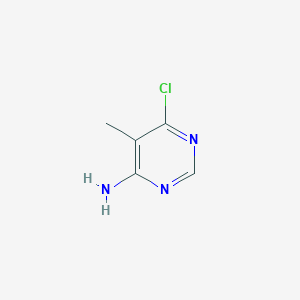
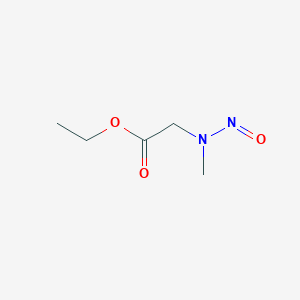
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
